molecular formula C9H8N2O B2632933 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1781654-07-6

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B2632933
CAS No.: 1781654-07-6
M. Wt: 160.176
InChI Key: QAPAGPJFXOZKRK-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine moiety (pyrrolo[3,2-b]pyridine core). The 2-methyl and 3-carbaldehyde substituents significantly influence its electronic and steric properties.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7(5-12)9-8(11-6)3-2-4-10-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPAGPJFXOZKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several methods. Another method involves the modification of Madelung and Fischer syntheses of indoles to prepare various substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and formylation reactions, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has highlighted the antiproliferative properties of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde against several cancer cell lines. The compound exhibits selective inhibition of cancer cell growth through various mechanisms:

  • Cell Cycle Arrest : Studies indicate that the compound can induce G2/M phase arrest in cancer cells, effectively halting their proliferation.
  • Apoptosis Induction : Flow cytometry analyses demonstrate that this compound triggers apoptosis via mitochondrial pathways and activation of caspases.

Case Study Summary :

Compound NameActivity TypeCell Line TestedGI50 (nM)Mechanism
This compoundAntiproliferativeHuman leukemia (Jurkat)<100Tubulin inhibition
Related Pyrrolo DerivativeAnticancerVarious solid tumors<50Apoptosis via caspase activation

FGFR Inhibition

Recent studies have focused on the role of this compound as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention.

  • In vitro Studies : The compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.
  • Mechanistic Insights : It operates by forming hydrogen bonds with critical residues in the FGFR active site, effectively blocking receptor activation.

FGFR Inhibition Case Study Summary :

Compound NameFGFR TargetedIC50 (nM)Effect on Cell Proliferation
This compoundFGFR17Significant inhibition
This compoundFGFR29Induces apoptosis
This compoundFGFR325Inhibits migration and invasion

Potential Therapeutic Applications

The diverse biological activities of this compound position it as a promising candidate for further drug development. Its potential applications include:

  • Cancer Therapy : As an anticancer agent targeting specific signaling pathways.
  • Fibrosis Treatment : Due to its role as an FGFR inhibitor, it may be useful in treating diseases characterized by excessive fibroblast activity.

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Thieno[3,2-b]thiophene Derivatives
  • Core Structure: Thiophene fused rings (thieno[3,2-b]thiophene) with phenyl or fluorinated phenyl end-caps.
  • Key Properties: Synthesized via Pd-catalyzed Stille/Suzuki couplings, yielding p-type semiconductors with broad UV-vis absorption (~400 nm) and high thermal stability (decomposition >300°C) . Comparison: Unlike the pyrrolopyridine core, thienothiophenes lack nitrogen atoms, reducing electron-donating capacity. The target compound’s carbaldehyde group may enhance charge transport compared to phenyl-terminated thienothiophenes.
[1]Benzothieno[3,2-b][1]benzothiophene (BTBT) Derivatives
  • Core Structure : Benzothiophene fused systems, oxidized to tetraoxides (BTBTTO) with alkyl chains.
  • Key Properties: Oxidation improves thermal stability and fluorescence in the solid state, making BTBTTO derivatives suitable for organic electronics .
Indolo[3,2-b]carbazole Compounds
  • Core Structure : Indole-carbazole fused system with nitrogen atoms.
  • Key Properties :
    • High glass transition temperatures (~200°C) and electron-donating nitrogen atoms enable use as hole-transport layers in OLEDs .
    • Comparison : The pyrrolopyridine core of the target compound also contains nitrogen but incorporates an electron-withdrawing carbaldehyde, likely favoring n-type semiconductor behavior versus indolocarbazole’s p-type characteristics.
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
  • Core Structure : Pyrrolo[3,2-b]pyridine with 7-methyl and 3-carbaldehyde substituents (CAS 1023817-89-1).
  • Key Properties :
    • Positional isomer of the target compound; the 7-methyl group may reduce steric hindrance compared to 2-methyl, altering molecular packing and solubility .

Thermal and Optical Properties

Compound Class Thermal Stability (TGA) Optical Absorption Key Application References
Thieno[3,2-b]thiophene Decomposition >300°C ~400 nm (UV-vis) p-type semiconductors
BTBTTO Derivatives Improved with oxidation Fluorescent in solid state Organic electronics
Indolo[3,2-b]carbazole High Tg (~200°C) Electron-donating OLED hole transport
7-Methyl-pyrrolopyridine Not reported Not reported Pharmaceutical intermediate
Target Compound (2-Me) Inferred moderate stability Potential absorption shift Organic electronics? (Inferred)

Key Findings :

  • The 2-methyl substituent may reduce solubility relative to the 7-methyl isomer but could enhance steric control over molecular packing .

Electronic and Application Potential

Biological Activity

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the pyrrolo-pyridine family, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OC_9H_8N_2O, with a molecular weight of approximately 160.18 g/mol. The structure features a pyrrole ring fused to a pyridine ring, with a methyl group at the 2-position and an aldehyde functional group at the 3-position of the pyridine ring. These structural characteristics are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its interactions with various biological targets make it a candidate for further investigation in drug development.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit Acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibitors of ACC can have implications in cancer therapy and metabolic diseases due to their role in regulating lipid biosynthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on related compounds have provided insights into how modifications can enhance biological activity. For example, derivatives of the pyrrolo[3,2-b]pyridine scaffold have been shown to improve potency against specific targets while maintaining favorable pharmacokinetic properties.

CompoundTargetIC50 Value (µM)Comments
1cACC1PotentEffective in reducing malonyl-CoA levels in tumor models .
4hFGFR17High selectivity and efficacy against various FGFRs .

ACC Inhibitors

A study focused on the design and synthesis of ACC inhibitors derived from the pyrrolo[3,2-b]pyridine scaffold demonstrated significant reductions in tumor growth in xenograft models when administered orally. For instance, compound 1k showed a marked decrease in malonyl-CoA concentration in HCT-116 xenograft tumors at a dosage of 100 mg/kg .

FGFR Inhibition

Another investigation reported the synthesis of derivatives that act as fibroblast growth factor receptor (FGFR) inhibitors. Compound 4h exhibited potent inhibitory activity across FGFR1–4 with IC50 values ranging from 7 nM to 712 nM, indicating its potential as a therapeutic agent in cancer treatment by targeting aberrant FGFR signaling pathways .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves formylation of the pyrrolopyridine core. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is a standard approach for introducing the aldehyde group at the 3-position. Optimization includes controlling reaction temperature (0–5°C for intermediate stabilization) and stoichiometric ratios of reagents. Purity (>95%) can be achieved via column chromatography or recrystallization, as evidenced by HPLC data in related compounds like 3-methyl-4-(trifluoromethyl)benzoyl derivatives .

Q. How are structural and purity analyses conducted for this compound, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • 1H/13C NMR : Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons in the pyrrolopyridine ring (δ 6.3–8.5 ppm). For example, methyl groups in similar compounds show singlets at δ 2.2–2.6 ppm .
  • LCMS/HRMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z ~175.1) and detect impurities.
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies on furopyran-carbaldehydes .

Q. What strategies are used to functionalize the aldehyde group for downstream applications?

Methodological Answer: The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), condensations (Schiff base formation), or oxidations. For instance, coupling with amines to form imines is a common step in drug discovery, as seen in amide-forming reactions of related pyrrole-carboxylates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

Methodological Answer: Density functional theory (DFT) at the M06/6-311G(d,p) level can optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict nonlinear optical (NLO) properties. For example, studies on pyridine-3-carbaldehydes used DFT to correlate substituent effects with electronic behavior .

Q. How should researchers address contradictions in experimental data, such as discrepancies in melting points or reaction yields?

Methodological Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst loading).
  • Advanced characterization : Use differential scanning calorimetry (DSC) to resolve melting point conflicts. Predicted melting points (e.g., 193–194°C ) should be cross-validated experimentally.
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables affecting yield .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Methodological Answer: The electron-deficient pyrrolopyridine core may undergo protonation at the pyridine nitrogen, altering reactivity. Stability studies (e.g., pH-dependent degradation kinetics) combined with computational modeling of charge distribution can reveal susceptibility to hydrolysis or oxidation. For example, related imidazole-carboxylates show sensitivity to nucleophilic attack at the aldehyde group .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Flow chemistry : Continuous processes reduce side reactions.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Crystallization optimization : Adjust solvent polarity to enhance crystal habit, as demonstrated for brominated pyrrolopyridine derivatives .

Safety and Handling Considerations

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture. The compound’s predicted hygroscopicity and sensitivity to oxidation necessitate desiccants like molecular sieves .

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